Cas no 2361310-64-5 (4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane 化学的及び物理的性質
名前と識別子
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- 4,4,5,5-TETRAMETHYL-2-(2-METHYL-6-NITROPHENYL)-1,3,2-DIOXABOROLANE
- AT29343
- Z2044750808
- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2-methyl-6-nitrophenyl)-
- 4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane
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- インチ: 1S/C13H18BNO4/c1-9-7-6-8-10(15(16)17)11(9)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3
- InChIKey: OXZJHPKPCLIZTQ-UHFFFAOYSA-N
- ほほえんだ: O1B(C2C(=CC=CC=2C)[N+](=O)[O-])OC(C)(C)C1(C)C
計算された属性
- せいみつぶんしりょう: 263.1328882 g/mol
- どういたいしつりょう: 263.1328882 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 350
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 263.10
- トポロジー分子極性表面積: 64.3
4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7394133-0.5g |
4,4,5,5-tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane |
2361310-64-5 | 95.0% | 0.5g |
$835.0 | 2025-03-11 | |
Enamine | EN300-7394133-0.1g |
4,4,5,5-tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane |
2361310-64-5 | 95.0% | 0.1g |
$372.0 | 2025-03-11 | |
Enamine | EN300-7394133-1.0g |
4,4,5,5-tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane |
2361310-64-5 | 95.0% | 1.0g |
$1070.0 | 2025-03-11 | |
Aaron | AR023P09-250mg |
4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane |
2361310-64-5 | 95% | 250mg |
$754.00 | 2025-02-14 | |
Aaron | AR023P09-100mg |
4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane |
2361310-64-5 | 95% | 100mg |
$537.00 | 2025-02-14 | |
Aaron | AR023P09-2.5g |
4,4,5,5-TETRAMETHYL-2-(2-METHYL-6-NITROPHENYL)-1,3,2-DIOXABOROLANE |
2361310-64-5 | 95% | 2.5g |
$2913.00 | 2023-12-15 | |
Aaron | AR023P09-1g |
4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane |
2361310-64-5 | 95% | 1g |
$1497.00 | 2025-02-14 | |
Aaron | AR023P09-10g |
4,4,5,5-TETRAMETHYL-2-(2-METHYL-6-NITROPHENYL)-1,3,2-DIOXABOROLANE |
2361310-64-5 | 95% | 10g |
$6359.00 | 2023-12-15 | |
abcr | AB576898-250mg |
4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane; . |
2361310-64-5 | 250mg |
€716.10 | 2024-08-02 | ||
Enamine | EN300-7394133-0.05g |
4,4,5,5-tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane |
2361310-64-5 | 95.0% | 0.05g |
$249.0 | 2025-03-11 |
4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane 関連文献
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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2. Book reviews
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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8. Book reviews
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolaneに関する追加情報
4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane (CAS No. 2361310-64-5): A Versatile Boron-Based Building Block for Organic Synthesis
In the realm of modern organic chemistry, 4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane (CAS No. 2361310-64-5) has emerged as a pivotal boronic ester compound, widely recognized for its utility in Suzuki-Miyaura cross-coupling reactions. This dioxaborolane derivative is particularly valued for its stability, reactivity, and compatibility with diverse synthetic protocols, making it a cornerstone in pharmaceutical research, materials science, and agrochemical development.
The nitrophenyl moiety in this compound introduces unique electronic properties, enabling selective functionalization in C-C bond formation reactions. Researchers frequently employ it to construct complex heterocyclic frameworks, a topic gaining traction due to the rising demand for novel drug candidates and organic electronic materials. Its tetramethyl-substituted dioxaborolane structure enhances steric protection, minimizing unwanted side reactions—a feature often highlighted in high-throughput screening studies.
Recent trends in green chemistry have spurred interest in optimizing the synthesis of 4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane using catalytic methods. Questions like *"How to improve the yield of boron-containing intermediates?"* or *"What are the alternatives to palladium catalysts in Suzuki couplings?"* dominate academic forums, reflecting the compound's relevance in sustainable methodologies. Its air-stable nature further aligns with industrial preferences for user-friendly reagents.
From an analytical perspective, advanced techniques such as NMR spectroscopy and X-ray crystallography are routinely used to characterize this dioxaborolane. The nitro group at the 6-position of the phenyl ring offers a handle for further derivatization, a strategy leveraged in click chemistry applications. This adaptability has positioned the compound as a multifunctional synthon in medicinal chemistry, where fragment-based drug design is a hot topic.
In material science, the π-conjugated system of 4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane contributes to its use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Searches for *"boron-based electron transporters"* or *"nitroaromatic dopants for polymers"* underscore its interdisciplinary appeal. The compound's thermal stability also makes it suitable for high-temperature applications, a niche explored in aerospace coatings.
Quality control protocols for CAS No. 2361310-64-5 emphasize HPLC purity assays and residual solvent analysis, addressing concerns about batch-to-batch reproducibility—a frequent query among industrial buyers. Regulatory-compliant documentation, including REACH dossiers and SDS, further enhances its marketability in regions with stringent chemical regulations.
Looking ahead, innovations in flow chemistry and machine learning-assisted synthesis are expected to streamline the production of this boronate ester. As the scientific community prioritizes atom economy and waste reduction, 4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane will likely remain a keystone intermediate in next-generation synthetic strategies.
2361310-64-5 (4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane) 関連製品
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